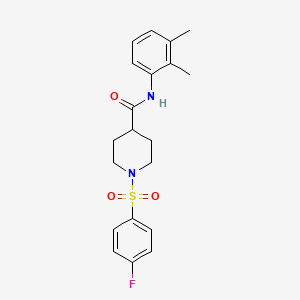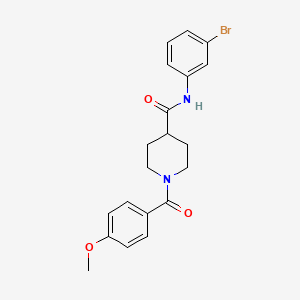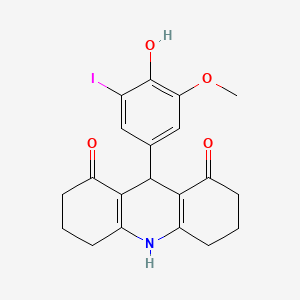![molecular formula C28H26N4O3 B3660628 5-[(1-phenylpyrazol-4-yl)methoxy]-2-[4-(4-propylphenoxy)-1H-pyrazol-5-yl]phenol](/img/structure/B3660628.png)
5-[(1-phenylpyrazol-4-yl)methoxy]-2-[4-(4-propylphenoxy)-1H-pyrazol-5-yl]phenol
Descripción general
Descripción
“5-[(1-phenylpyrazol-4-yl)methoxy]-2-[4-(4-propylphenoxy)-1H-pyrazol-5-yl]phenol” is a synthetic organic compound that belongs to the class of phenolic compounds. These compounds are known for their diverse biological activities and are often used in various fields such as medicinal chemistry, materials science, and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “5-[(1-phenylpyrazol-4-yl)methoxy]-2-[4-(4-propylphenoxy)-1H-pyrazol-5-yl]phenol” typically involves multi-step organic reactions. The process may start with the preparation of the pyrazole and phenol intermediates, followed by their coupling through etherification or similar reactions. Common reagents used in these steps include alkyl halides, base catalysts, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The reaction conditions would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Techniques such as crystallization, distillation, and chromatography might be employed for purification.
Análisis De Reacciones Químicas
Types of Reactions
“5-[(1-phenylpyrazol-4-yl)methoxy]-2-[4-(4-propylphenoxy)-1H-pyrazol-5-yl]phenol” can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to quinones.
Reduction: The compound can be reduced under specific conditions to alter its functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while substitution reactions could introduce various functional groups onto the aromatic rings.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis and materials science.
Biology and Medicine
In biological and medicinal research, compounds with phenolic and pyrazole groups are often studied for their potential therapeutic properties. They may exhibit anti-inflammatory, antioxidant, or anticancer activities, making them candidates for drug development.
Industry
Industrially, such compounds can be used in the production of polymers, dyes, and other specialty chemicals. Their stability and reactivity make them suitable for various applications.
Mecanismo De Acción
The mechanism of action of “5-[(1-phenylpyrazol-4-yl)methoxy]-2-[4-(4-propylphenoxy)-1H-pyrazol-5-yl]phenol” would depend on its specific interactions with biological targets. Typically, compounds with phenolic groups can act as antioxidants by scavenging free radicals. The pyrazole moiety might interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxy-3-methoxybenzaldehyde: Known for its antioxidant properties.
2,4-Dihydroxybenzophenone: Used in sunscreens for UV protection.
1-Phenyl-3-methyl-5-pyrazolone: Known for its anti-inflammatory properties.
Uniqueness
“5-[(1-phenylpyrazol-4-yl)methoxy]-2-[4-(4-propylphenoxy)-1H-pyrazol-5-yl]phenol” is unique due to its combination of phenolic and pyrazole groups, which may confer distinct biological activities and chemical reactivity. This dual functionality can make it a versatile compound for various applications.
Propiedades
IUPAC Name |
5-[(1-phenylpyrazol-4-yl)methoxy]-2-[4-(4-propylphenoxy)-1H-pyrazol-5-yl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N4O3/c1-2-6-20-9-11-23(12-10-20)35-27-17-29-31-28(27)25-14-13-24(15-26(25)33)34-19-21-16-30-32(18-21)22-7-4-3-5-8-22/h3-5,7-18,33H,2,6,19H2,1H3,(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZWDSDABFVKVHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)OC2=C(NN=C2)C3=C(C=C(C=C3)OCC4=CN(N=C4)C5=CC=CC=C5)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(spiro[1,3-benzodioxole-2,1'-cyclohexane]-5-ylsulfamoyl)phenyl]acetamide](/img/structure/B3660548.png)


![ethyl 2-{[(2E)-3-(4-chloro-3-nitrophenyl)prop-2-enoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B3660584.png)
![3,5-dimethoxy-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B3660585.png)

![4-methoxy-N-{[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]carbamothioyl}benzamide](/img/structure/B3660596.png)
![N~1~-(4-chlorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-cyclohexylglycinamide](/img/structure/B3660603.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-ethoxy-3-nitrobenzamide](/img/structure/B3660613.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-1-(2-methylbenzoyl)piperidine-4-carboxamide](/img/structure/B3660621.png)
![5-(4-chlorophenyl)-N-{[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl}furan-2-carboxamide](/img/structure/B3660629.png)
![4-fluoro-N-{[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]carbamothioyl}benzamide](/img/structure/B3660630.png)
![4-chloro-N-[3-(2,5-dimethoxyanilino)quinoxalin-2-yl]benzenesulfonamide](/img/structure/B3660636.png)
